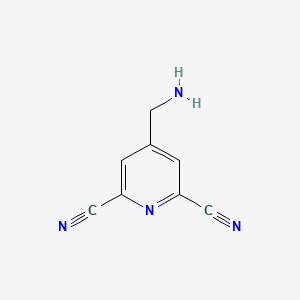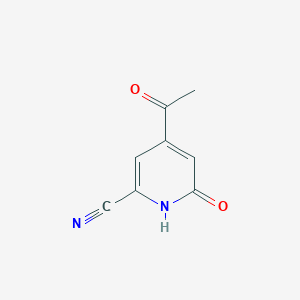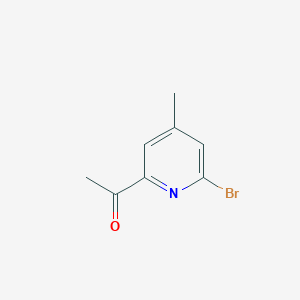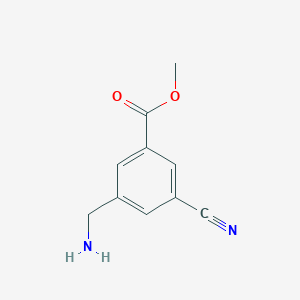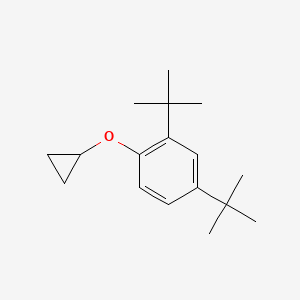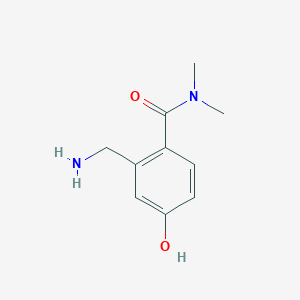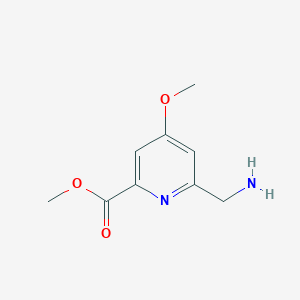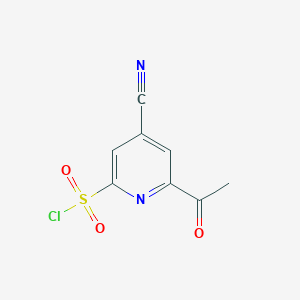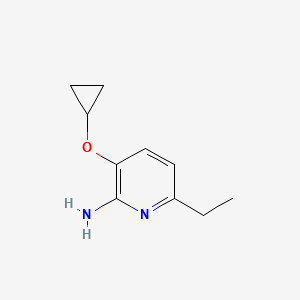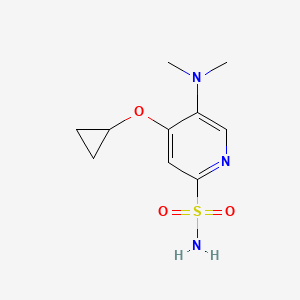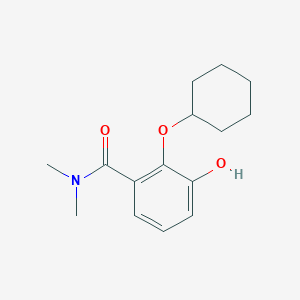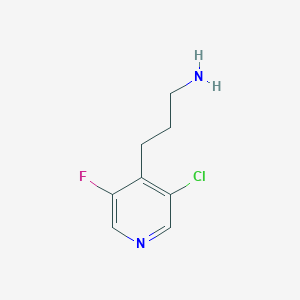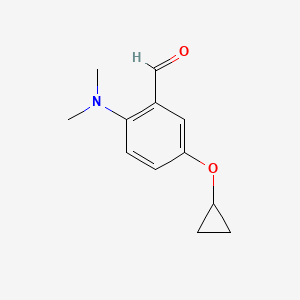
5-Cyclopropoxy-2-(dimethylamino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-(dimethylamino)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a cyclopropoxy group at the 5-position and a dimethylamino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclopropylation: The introduction of the cyclopropoxy group can be achieved through a cyclopropylation reaction. This involves the reaction of a suitable precursor with cyclopropyl halides under basic conditions.
Dimethylamination: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzaldehyde precursor.
Industrial Production Methods: Industrial production of 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde typically involves multi-step synthesis starting from commercially available benzaldehyde derivatives. The process includes:
Halogenation: Introduction of a halogen atom at the desired position on the benzaldehyde ring.
Cyclopropylation: Substitution of the halogen with a cyclopropoxy group.
Dimethylamination: Introduction of the dimethylamino group through nucleophilic substitution.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using dimethylamine and suitable leaving groups.
Major Products:
Oxidation: Formation of 5-Cyclopropoxy-2-(dimethylamino)benzoic acid.
Reduction: Formation of 5-Cyclopropoxy-2-(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving aldehyde and amine groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals that target specific biological pathways. The compound’s structural features may allow for the design of drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde involves its interaction with molecular targets through its aldehyde and amine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Dimethylaminobenzaldehyde: Similar structure but with the dimethylamino group at the 4-position.
2-Cyclopropylbenzaldehyde: Similar structure but without the dimethylamino group.
5-Cyclopropoxybenzaldehyde: Similar structure but without the dimethylamino group.
Uniqueness: 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12-6-5-11(7-9(12)8-14)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZCJTYVMQLDAFCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


